Product packaging for Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate(Cat. No.:CAS No. 365543-12-0)

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate

Cat. No.: B1463617
CAS No.: 365543-12-0
M. Wt: 298.4 g/mol
InChI Key: FPABAKXPWOOHEF-UHFFFAOYSA-N
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O3 B1463617 Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate CAS No. 365543-12-0

Properties

IUPAC Name

ethyl 2-methoxy-6-(3-phenylpropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-22-19(20)18-16(13-8-14-17(18)21-2)12-7-11-15-9-5-4-6-10-15/h4-6,8-10,13-14H,3,7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPABAKXPWOOHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-methoxy-6-(3-phenylpropyl)benzoic Acid

The most direct and commonly reported method to synthesize Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate is via esterification of the corresponding benzoic acid derivative.

  • Starting Material: 2-methoxy-6-(3-phenylpropyl)benzoic acid
  • Reagents: Ethanol and an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux under acidic conditions, often in a biphasic system to facilitate separation and improve yield.
  • Mechanism: The acid catalyst protonates the carboxyl group, making it more electrophilic, which then reacts with ethanol to form the ethyl ester and water as a by-product.

Advantages:

  • Straightforward and classical approach.
  • High specificity for the ester group formation.

Industrial Adaptations:

  • Use of continuous flow reactors to enhance reaction control, improve yield, and reduce by-products.
  • Optimization of temperature and catalyst concentration for scale-up.
Parameter Typical Value/Condition
Catalyst Sulfuric acid or p-toluenesulfonic acid
Solvent Ethanol (excess)
Temperature Reflux (~78 °C)
Reaction Time Several hours (3–6 h typical)
Yield Moderate to high (not always specified)

This method is the backbone of the synthesis and is supported by synthesis analyses from EvitaChem.

Alkylation of Methoxybenzoate Derivatives

Another relevant synthetic approach involves the alkylation of methoxy-substituted benzoate esters with phenylpropyl halides or related electrophiles to introduce the 3-phenylpropyl side chain.

  • Starting Material: Ethyl 2-methoxybenzoate or derivatives thereof.
  • Reagents: 3-phenylpropyl bromide or chloride as alkylating agent.
  • Base: Potassium carbonate or sodium hydride to deprotonate the phenolic or carboxylate oxygen.
  • Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).
  • Conditions: Heating (e.g., 60–80 °C) for several hours under inert atmosphere.

This method is analogous to procedures used in related compounds, such as methyl 4-hydroxy-3-methoxybenzoate alkylation with methyl bromoacetate, which yielded 66.2% product under similar conditions.

Parameter Typical Value/Condition
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Alkylating Agent 3-phenylpropyl bromide or chloride
Solvent Acetone or DMF
Temperature 60–80 °C
Reaction Time 12–24 hours
Yield Moderate (approx. 60–70%)

Multi-Step Synthetic Routes Involving Intermediate Formation

Some advanced synthetic routes involve multi-step sequences where the 3-phenylpropyl substituent is introduced via coupling reactions or through intermediate formation like benzyl ethers or pyridine derivatives. These methods are more complex and often designed to improve selectivity or to incorporate additional functional groups.

  • Example: Coupling of benzyl alcohol derivatives with acid chlorides in the presence of bases such as triethylamine in dichloromethane, followed by resolution steps to obtain pure esters.
  • Other Approaches: Use of palladium-catalyzed coupling reactions (e.g., Suzuki or Hirao reactions) to attach aromatic or alkyl groups onto heteroaryl halides, which can be adapted for benzoate derivatives.

These methods are generally more suitable for specialized applications or analog synthesis rather than bulk preparation of this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Notes
Acid-Catalyzed Esterification 2-methoxy-6-(3-phenylpropyl)benzoic acid + ethanol Sulfuric acid or p-toluenesulfonic acid Reflux in ethanol, biphasic Moderate to High Classical, scalable industrial method
Alkylation of Methoxybenzoates Ethyl 2-methoxybenzoate + 3-phenylpropyl halide K2CO3 or NaH Heating in acetone or DMF Moderate (~60-70) Introduces side chain via SN2 reaction
Multi-step Coupling & Resolution Benzyl alcohol derivatives, acid chlorides, etc. Triethylamine, Pd catalysts Reflux or microwave-assisted High (variable) Complex, for analog synthesis

Research Findings and Notes

  • The esterification method remains the most straightforward and widely used for preparing this compound, with industrial adaptations improving efficiency.
  • Alkylation reactions require careful control of base and solvent to prevent side reactions and optimize yield.
  • Advanced coupling techniques offer routes to structurally related compounds but are less common for this specific ester.
  • The compound’s reactivity under oxidation, reduction, and electrophilic substitution conditions has been documented, indicating its synthetic versatility.
  • No specific melting or boiling points are widely reported, indicating the need for further characterization in some cases.

This detailed synthesis overview integrates diverse research insights and practical methodologies, providing a comprehensive guide to the preparation of this compound suitable for research and industrial application.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate, a complex aromatic ester, is characterized by its unique structural features, including a methoxy group and a phenylpropyl substituent. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

  • Molecular Formula : C19H24O3
  • CAS Number : 365543-12-0
  • Structure : The compound consists of a benzoate structure with an ethyl group and a 3-phenylpropyl side chain, which contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The methoxy group enhances the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : this compound has shown promise against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes and receptors. Interaction studies have focused on its binding affinity to various targets, which can reveal insights into its mechanism of action. Further research is necessary to fully elucidate these interactions.

1. Antioxidant Activity Study

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants.

CompoundIC50 (µM)
This compound25.4
Ascorbic Acid20.1

2. Anti-inflammatory Effects

In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

3. Antimicrobial Activity

A screening against bacterial strains revealed that this compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate
Reactant of Route 2
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Ethyl 2-methoxy-6-(3-phenylpropyl)benzoate

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